molecular formula C17H28N2O14P2 B161585 dTDP-L-oleandrose CAS No. 130832-66-5

dTDP-L-oleandrose

Cat. No. B161585
M. Wt: 546.4 g/mol
InChI Key: KXTSABXLDGUXAE-BNESJGNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DTDP-L-oleandrose is a rare sugar that has gained attention in scientific research due to its potential applications in drug discovery and development. It is a nucleotide sugar that is involved in the biosynthesis of various natural products, including antibiotics and antitumor agents.

Scientific Research Applications

Enzymatic Biosynthesis

dTDP-L-oleandrose plays a crucial role in enzymatic biosynthesis. Schulman et al. (1990) demonstrated its function as the precursor of oleandrose units in avermectins, highlighting its significance in the biosynthetic pathway of these compounds (Schulman, Acton, Valentino, & Arison, 1990). Similarly, Aguirrezabalaga et al. (2000) explored its role in the biosynthesis of L-oleandrose and D-desosamine, integral components of oleandomycin, an antibiotic (Aguirrezabalaga et al., 2000).

Glycosylation Pathways

Rodríguez et al. (2001) focused on the glycosylation pathways involving dTDP-L-oleandrose, particularly its role in oleandomycin biosynthesis (Rodríguez et al., 2001). Rupprath, Schumacher, and Elling (2005) highlighted its importance in the glycosylation engineering of novel bioactive compounds, emphasizing the use of dTDP-activated sugars like dTDP-L-oleandrose in developing new therapeutic antibiotics (Rupprath, Schumacher, & Elling, 2005).

Stereochemistry Analysis

Tsukamoto et al. (1988) conducted studies on the stereochemistry of L-oleandroses, providing insights into the structural aspects of these sugars (Tsukamoto, Hayashi, Kaneko, & Mitsuhashi, 1988). Bauer et al. (1984) isolated nucleotide-bound D-sarmentose and D-diginose from Nerium oleander leaves, contributing to the understanding of the structural variety of sugars related to dTDP-L-oleandrose (Bauer, Kopp, & Franz, 1984).

Role in Antibiotic Biosynthesis

The synthesis and role of dTDP-L-oleandrose in the production of antibiotics have been a significant area of research. For instance, Macneil (1995) provided an overview of avermectins, discussing the biosynthesis process involving dTDP-oleandrose (Macneil, 1995).

Novel Enzyme Identification

Yoshida et al. (1999) identified novel enzymes in the biosynthetic pathway of dTDP-activated sugars, contributing to the broader understanding of these biochemical processes (Yoshida et al., 1999).

properties

CAS RN

130832-66-5

Product Name

dTDP-L-oleandrose

Molecular Formula

C17H28N2O14P2

Molecular Weight

546.4 g/mol

IUPAC Name

[hydroxy-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxyphosphoryl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C17H28N2O14P2/c1-8-6-19(17(23)18-16(8)22)13-4-10(20)12(31-13)7-29-34(24,25)33-35(26,27)32-14-5-11(28-3)15(21)9(2)30-14/h6,9-15,20-21H,4-5,7H2,1-3H3,(H,24,25)(H,26,27)(H,18,22,23)/t9-,10-,11-,12+,13+,14+,15-/m0/s1

InChI Key

KXTSABXLDGUXAE-BNESJGNISA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)OC)O

SMILES

CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)OC)O

Canonical SMILES

CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)OC)O

Other CAS RN

130832-66-5

synonyms

deoxythymidine diphosphate-oleandrose
dTDP-oleandrose

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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